1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione
Description
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione is a synthetic organic compound featuring a 1,2-dione (ethanedione) core substituted with a 4-chlorophenyl group and a modified furan moiety. The furan ring is further functionalized at the 5-position with a (2,2-dimethylhydrazono)methyl group, introducing a hydrazone-based substituent.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)17-9-12-7-8-13(21-12)15(20)14(19)10-3-5-11(16)6-4-10/h3-9H,1-2H3/b17-9+ |
InChI Key |
RFKSWXGKWBVLIR-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Formation of the Hydrazone Moiety: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Structural Analogues
The ethane-1,2-dione scaffold is common in several compounds with varying substituents:
Structural Insights :
- Electron-withdrawing groups (e.g., 4-chlorophenyl) in 3f and the target compound may enhance stability and electrophilic reactivity compared to hydroxyl or methyl-substituted derivatives .
- Furan vs. Indole : Indole-containing analogs (e.g., 3f) exhibit planar aromatic systems conducive to biological interactions, while furan derivatives (e.g., Compound 1) offer smaller ring systems with different electronic profiles .
Physicochemical Properties
- Solubility : The hydrazone group in the target compound may enhance water solubility compared to purely aromatic analogs (e.g., CAS 86508-29-4). Hydroxyl-substituted derivatives (e.g., Compound 1) exhibit higher polarity .
- Thermal Stability : Chlorophenyl groups generally increase thermal stability, as seen in 3f’s characterization as a stable solid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
